molecular formula C22H24N4O2S B2635609 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine CAS No. 1040660-00-1

3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine

Cat. No.: B2635609
CAS No.: 1040660-00-1
M. Wt: 408.52
InChI Key: MVLFZZGLRQDSMO-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a benzenesulfonyl group at position 3 and a 2,4-dimethylphenyl-substituted piperazine moiety at position 6.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-17-8-9-20(18(2)16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFZZGLRQDSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, bases, and acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. The presence of the benzenesulfonyl group and the piperazine moiety is known to enhance biological activity, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, derivatives of sulfonamide compounds often demonstrate effective inhibition against various bacterial strains. Research indicates that modifications to the piperazine and pyridazine structures can lead to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (μg/mL)Reference
Compound AS. aureus4
Compound BE. coli10
3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazineTBDTBDTBD

Drug Discovery and Development

The compound's unique structure makes it a valuable candidate in drug discovery programs. The presence of the pyridazine ring is particularly noteworthy due to its ability to form hydrogen bonds and interact with biological targets effectively.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that substituents on the piperazine ring can significantly influence biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Position 3 Substituent Position 6 Substituent Core Structure Molecular Weight (g/mol)
Target Compound Benzenesulfonyl 4-(2,4-Dimethylphenyl)piperazin-1-yl Pyridazine ~428.5*
3-Chloro-6-substituted pyridazine Chloro 4-(2-Fluorophenyl)piperazin-1-yl Pyridazinone ~349.3 (calculated)
Compound 10n Ethyl acetate-linked ureido Thiazolyl-methylpiperazine Pyridazine 508.3 [M+H]+
BE99683 1H-pyrazol-1-yl 4-(2,4-Dimethylphenylmethyl)piperazin Pyridazine 348.4
Compound 4-(2,4-Difluorophenyl)sulfonyl 3-Methylpyrazol-1-yl Pyridazine ~425.4 (calculated)

*Estimated based on molecular formula.

Key Observations :

  • Position 3: The target’s benzenesulfonyl group distinguishes it from chloro (), pyrazole (), and difluorophenylsulfonyl () substituents.
  • Position 6 : The 2,4-dimethylphenyl-piperazine moiety in the target contrasts with fluorophenyl () and thiazolyl-methylpiperazine () groups. Dimethyl substituents may increase lipophilicity, improving membrane permeability but possibly reducing solubility .

SAR Insights :

  • Electron-Withdrawing Groups : The target’s benzenesulfonyl group may improve stability and binding compared to electron-donating groups like methyl .
  • Piperazine Substituents : Bulky 2,4-dimethylphenyl groups in the target could enhance selectivity for hydrophobic binding pockets, whereas fluorophenyl () may optimize dipole interactions .

Physicochemical Properties

  • Molecular Weight : The target (~428.5 g/mol) is heavier than analogues like BE99683 (348.4 g/mol), which may affect bioavailability .
  • Lipophilicity : The 2,4-dimethylphenyl group likely increases logP compared to fluorophenyl or chlorophenyl derivatives, favoring blood-brain barrier penetration but risking solubility issues .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but the dimethylphenyl moiety may counteract this effect .

Biological Activity

The compound 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine can be represented as follows:

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 450.55 g/mol
  • SMILES Notation : CC(C)C1=CC=C(C=C1)N2C(=NC(=N2)S(=O)(=O)C3=CC=CC=C3)N(C)C
PropertyValue
Molecular Weight450.55 g/mol
LogP4.9437
Polar Surface Area67.453 Ų
Hydrogen Bond Acceptors8

Anticonvulsant Activity

Research has demonstrated that pyridazine derivatives exhibit significant anticonvulsant properties. In a study where various pyridazinone derivatives were synthesized, the compound was tested against seizure models using maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The results indicated that the compound displayed potent anticonvulsant activity at a dose of 50 mg/kg, comparable to established anticonvulsants like phenytoin and sodium valproate .

Antitubercular Activity

Pyridazine derivatives have also been explored for their antitubercular effects. A study highlighted the synthesis of several 6-aryl-pyridazinones, which were evaluated for their efficacy against Mycobacterium tuberculosis. The compounds showed promising results in vitro, indicating potential as new antitubercular agents .

Cytotoxic Effects

The cytotoxicity of certain pyridazine derivatives was assessed using L929 fibroblast cell lines. The results revealed that some derivatives caused significant cell death at higher concentrations (IC50 values ranging from 27.05 µM to 120.6 µM), suggesting a need for careful consideration in therapeutic applications .

The mechanism by which these compounds exert their biological effects is primarily through interaction with specific receptors or enzymes. For instance, piperazine derivatives have been shown to inhibit human acetylcholinesterase by binding to both the peripheral anionic site and the catalytic site, which may contribute to their anticonvulsant activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticonvulsant Study : A comprehensive evaluation using MES and PTZ models confirmed the anticonvulsant efficacy of pyridazine derivatives, establishing a baseline for future drug development .
  • Antitubercular Evaluation : In vitro assays demonstrated that selected pyridazinones possess significant activity against M. tuberculosis, warranting further investigation into their potential as therapeutic agents .
  • Cytotoxicity Assessment : Cytotoxic effects were observed in various cell lines, emphasizing the need for further studies to optimize safety profiles while maintaining efficacy .

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